molecular formula C14H14ClN3O4 B4931407 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4931407
M. Wt: 323.73 g/mol
InChI Key: VJRQSOMGYFZMMV-UHFFFAOYSA-N
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Description

5-{[(5-Chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine trione derivative characterized by a central barbiturate-like core modified with a (5-chloro-2-methoxyphenyl)amino substituent via a methylidene linkage. This structure imparts unique electronic and steric properties, distinguishing it from simpler pyrimidine triones.

Properties

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)9(13(20)18(2)14(17)21)7-16-10-6-8(15)4-5-11(10)22-3/h4-7,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRQSOMGYFZMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 5-chloro-2-methoxyphenyl isocyanate, followed by its reaction with the pyrimidine derivative. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications.
  • Catalysis : It can be employed in catalytic reactions due to its ability to stabilize transition states.

Biology

  • Antimicrobial Properties : Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
    • A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential in treating various diseases, including cancer and bacterial infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for disease progression.

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial properties of the compound against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics.

Case Study 2: Anticancer Research

In vitro studies conducted on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Mechanism of Action

The mechanism of action of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-Oxopropyl]-1,3-Dimethylpyrimidine-2,4,6-Trione

  • Substituents : Bromophenyl and dimethoxyphenyl groups.
  • Synthesis : Prepared via Michael addition using 1,3-dimethylbarbituric acid and a chalcone derivative, yielding 34% under reflux conditions .
  • Key Properties: Exhibits strong IR absorption at 717 cm⁻¹ (C–Br) and δ 7.75–7.92 ppm (aromatic protons) in ¹H NMR.

5-(Furan-2-Ylmethylene)-1,3-Dimethylpyrimidine-2,4,6-Trione

  • Substituents : Furan-2-yl group.
  • Synthesis : Catalyst-free condensation of 1,3-dimethylbarbituric acid with furfural in water (83% yield) .
  • Key Properties: Serves as a precursor for donor–acceptor Stenhouse adducts (DASAs), highlighting its utility in photoresponsive materials .

5-(Benzylidene)-1,3-Dimethylpyrimidine-2,4,6-Trione Derivatives

  • Substituents : Varied arylidene groups (e.g., benzylidene, nitrophenyl).
  • Applications :
    • Antiproliferative activity against ovarian and breast cancer cell lines (IC₅₀ < 10 μM) .
    • Charge-transfer complexes with iodine (formation constants Kf = 10³–10⁴ M⁻¹) .

Key Observations :

  • Michael additions (e.g., ) favor bulky substituents but suffer from moderate yields.
  • Condensation reactions (e.g., ) offer higher efficiency under mild conditions.

Physicochemical and Spectroscopic Comparisons

Compound Feature Target Compound Bromophenyl Analog Furan-2-yl Analog
IR Stretches (cm⁻¹) ~717 (C–Cl), ~1250 (C–O–CH₃) 717 (C–Br), 1745 (C=O) 3080 (C–H aromatic)
¹H NMR (δ ppm) ~6.6–7.5 (aromatic), ~3.8 (OCH₃) 7.75–7.92 (aromatic) 8.65 (furan protons)
¹³C NMR (δ ppm) ~151–168 (C=O), ~55 (OCH₃) 197.8 (ketone C=O) 168.3 (pyrimidine C=O)

Notable Differences:

  • The bromophenyl analog shows distinct downfield shifts due to electron-withdrawing Br .
  • The furan derivative lacks halogen-related peaks but exhibits unique aromatic splitting patterns .

Biological Activity

The compound 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C13H14ClN3O3, with a molecular weight of 295.73 g/mol. The structure features a pyrimidine ring substituted with a chloro group and a methoxyphenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with suitable carbonyl compounds under basic conditions. This process often utilizes solvents like ethanol and requires careful control of reaction parameters to achieve optimal yields.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. These studies often employ assays such as MTT to evaluate cytotoxic effects at varying concentrations .
  • Mechanism of action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting specific enzymes involved in tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Case studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • In vitro evaluations typically involve disk diffusion methods to assess the antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Other Biological Activities

Preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory effects , as indicated by reduced cytokine production in activated immune cells.
  • Antioxidant activity , which can protect cells from oxidative stress and related damage.

The biological effects of This compound are believed to arise from its ability to interact with specific molecular targets:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor modulation : It may also act on various receptors affecting cellular signaling pathways related to inflammation and immune responses.

Comparative Analysis

PropertyCompound NameActivity Type
5-Chloro-2-methoxyanilinePrecursor for synthesisAnticancer
5-Chloro-2-hydroxy-3-methoxyphenylSimilar structure with potential antibacterial propertiesAntimicrobial
2-Amino-3-(substituted)Exhibits varied biological activitiesDiverse applications

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